what are the physical and chemical properties of sodium ethanesulfonate
what are the physical and chemical properties of sodium ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium ethanesulfonate (B1225610) is a versatile organic salt that plays a crucial role in various scientific and industrial applications, most notably in the pharmaceutical sector. Its utility as a counterion in drug formulation is well-established, where it can significantly enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical and chemical properties of sodium ethanesulfonate, detailed experimental protocols for their determination, and a discussion of its applications in drug development.
Physicochemical Properties
Sodium ethanesulfonate is a white, crystalline powder that is highly soluble in water.[1] It is known for its stability under normal conditions and its hygroscopic nature, necessitating storage in a cool, dry place away from moisture.[1] The pH of an aqueous solution of sodium ethanesulfonate is near-neutral, approximately 7.[1]
Data Summary
The following table summarizes the key quantitative physical and chemical properties of sodium ethanesulfonate.
| Property | Value | References |
| Molecular Formula | C₂H₅NaO₃S | [1][2] |
| Molar Mass | 132.11 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | Highly soluble | [1] |
| Melting Point | 262 - 270 °C (decomposes) | [1][2][4][5] |
| Boiling Point | Decomposes before boiling | [1] |
| Density | Approx. 1.27 - 1.387 g/cm³ | [1][5] |
| pH of Aqueous Solution | ~7 | [1] |
| Hygroscopicity | Hygroscopic | [1] |
| Stability | Stable under normal conditions | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of sodium ethanesulfonate, based on established standards.
Determination of Melting Point (Capillary Method)
This protocol is based on the principles outlined in ASTM E324 for determining the melting point of organic chemicals.[1][6][7]
Objective: To determine the melting point range of sodium ethanesulfonate.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Capillary tubes (sealed at one end).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation: Ensure the sodium ethanesulfonate sample is dry. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom. The packed sample height should be approximately 2-4 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid is observed (the initial melting point).
-
Record the temperature at which the last solid crystal melts (the final melting point).
-
The melting range is the interval between these two temperatures.
-
-
Decomposition: Note any signs of decomposition, such as darkening or gas evolution, during the melting process.
Determination of Water Solubility (Flask Method)
This protocol is adapted from the OECD Guideline 105 for testing of chemicals, specifically the flask method.[3][5][8][9][10]
Objective: To determine the water solubility of sodium ethanesulfonate.
Apparatus:
-
Erlenmeyer flasks with stoppers.
-
Analytical balance.
-
Magnetic stirrer and stir bars.
-
Constant temperature water bath or incubator.
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm).
-
Analytical instrumentation for quantification (e.g., HPLC with a suitable detector).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of sodium ethanesulfonate to a known volume of deionized water in an Erlenmeyer flask. The excess solid should be clearly visible.
-
Stopper the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a known volume of deionized water.
-
Analyze the concentration of sodium ethanesulfonate in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Calculation:
-
Calculate the concentration of sodium ethanesulfonate in the original saturated solution, taking into account the dilution factor.
-
Express the water solubility in g/L or mg/mL.
-
Measurement of pH of an Aqueous Solution
Objective: To determine the pH of a standard aqueous solution of sodium ethanesulfonate.
Apparatus:
-
Calibrated pH meter with a glass electrode.
-
Standard buffer solutions (pH 4, 7, and 10).
-
Beakers.
-
Volumetric flasks.
-
Analytical balance.
Procedure:
-
Preparation of the Solution:
-
Accurately weigh a specific amount of sodium ethanesulfonate (e.g., 1.0 g).
-
Dissolve it in a known volume of deionized water (e.g., 100 mL) in a volumetric flask to prepare a solution of a specific concentration (e.g., 1% w/v).
-
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions (pH 4, 7, and 10).
-
Measurement:
-
Rinse the pH electrode with deionized water and gently blot it dry.
-
Immerse the electrode in the prepared sodium ethanesulfonate solution.
-
Allow the reading to stabilize and record the pH value.
-
Perform the measurement in triplicate and report the average value.
-
Determination of Loss on Drying
This protocol is based on the principles outlined in USP General Chapter <731> and European Pharmacopoeia 2.2.32.[4][11][12][13][14][15][16][17][18][19]
Objective: To determine the percentage of volatile matter (primarily water) in a sample of sodium ethanesulfonate.
Apparatus:
-
Drying oven with temperature control.
-
Weighing bottle with a stopper.
-
Analytical balance.
-
Desiccator.
Procedure:
-
Preparation of Weighing Bottle: Preheat a clean, empty weighing bottle with its stopper removed in the drying oven at the specified temperature (e.g., 105°C) for at least 30 minutes.
-
Weighing:
-
Transfer the hot weighing bottle to a desiccator to cool to room temperature.
-
Accurately weigh the empty, cooled weighing bottle (W1).
-
Add approximately 1-2 g of the sodium ethanesulfonate sample to the weighing bottle and accurately weigh it again (W2).
-
-
Drying:
-
Place the loaded weighing bottle, with the stopper removed and placed alongside it, in the drying oven set to the specified temperature (e.g., 105°C).
-
Dry the sample for a specified period (e.g., 2-4 hours) or until a constant weight is achieved.
-
-
Cooling and Final Weighing:
-
After the drying period, remove the weighing bottle from the oven, immediately replace the stopper, and transfer it to a desiccator to cool to room temperature.
-
Once cooled, accurately weigh the weighing bottle with the dried sample (W3).
-
-
Calculation:
-
Calculate the loss on drying as a percentage using the following formula: Loss on Drying (%) = [(W2 - W3) / (W2 - W1)] x 100
-
Applications in Drug Development
Sodium ethanesulfonate is a valuable excipient in pharmaceutical formulations, primarily utilized to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).
Role as a Counterion in Salt Formation
Many APIs are weak acids or bases and may exhibit poor solubility or stability in their free form. By reacting these APIs with a suitable counterion, such as ethanesulfonate, they can be converted into salt forms with improved properties. The ethanesulfonate anion, derived from the strong ethanesulfonic acid, can form stable salts with basic APIs. This salt formation can lead to:
-
Enhanced Solubility: The ionic nature of the salt form often leads to a significant increase in aqueous solubility compared to the free base.
-
Improved Dissolution Rate: A higher solubility can contribute to a faster dissolution rate in the gastrointestinal tract, which is often a prerequisite for drug absorption.
-
Increased Stability: The salt form can be more chemically and physically stable than the free form, leading to a longer shelf life of the drug product.
-
Modified Bioavailability: By improving solubility and dissolution, the oral bioavailability of the API can be enhanced.[20][21][22]
The selection of a suitable counterion is a critical step in the pre-formulation stage of drug development.
Use as an Ion-Pairing Reagent
In analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC), sodium ethanesulfonate can be used as an ion-pairing reagent.[23][24][25][26][27] It is added to the mobile phase to improve the retention and separation of ionic analytes on a reversed-phase column. The hydrophobic ethyl group of the ethanesulfonate interacts with the stationary phase, while the negatively charged sulfonate group forms an ion pair with positively charged analytes, thereby modifying their retention behavior and improving chromatographic resolution.
Synthesis of Sodium Ethanesulfonate
A common method for the synthesis of sodium ethanesulfonate involves the sulfonation of ethanol (B145695) followed by neutralization.
Reaction Scheme
The overall reaction can be summarized as follows:
-
Sulfonation of Ethanol: Ethanol reacts with a sulfonating agent, such as sulfur trioxide, to form ethionic acid.
-
CH₃CH₂OH + 2SO₃ → HO₃SOCH₂CH₂SO₃H
-
-
Neutralization: The resulting ethionic acid is then neutralized with a sodium base, such as sodium hydroxide, to yield sodium ethanesulfonate.
-
HO₃SOCH₂CH₂SO₃H + 3NaOH → CH₂=CHSO₃Na + Na₂SO₃ + 3H₂O
-
Further reaction and purification steps are required to isolate the desired product.
-
A more direct synthesis involves the reaction of ethanol with sodium bisulfite.[28]
Visualizations
Synthesis of Sodium Ethanesulfonate
Caption: Synthesis of Sodium Ethanesulfonate from Ethanol.
Role of Sodium Ethanesulfonate in Drug Formulation
Caption: Role of Ethanesulfonate in API Salt Formation.
Conclusion
Sodium ethanesulfonate is a well-characterized organic salt with predictable and favorable physicochemical properties that make it an invaluable tool in drug development and analytical chemistry. Its ability to enhance the solubility and stability of active pharmaceutical ingredients through salt formation addresses significant challenges in the formulation of effective drug products. The standardized experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this important excipient. As the pharmaceutical industry continues to seek innovative solutions for drug delivery, the role of well-understood and versatile excipients like sodium ethanesulfonate will remain critical.
References
- 1. store.astm.org [store.astm.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. oecd.org [oecd.org]
- 4. drugfuture.com [drugfuture.com]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards-global.com [standards-global.com]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 11. uspbpep.com [uspbpep.com]
- 12. pharmasciences.in [pharmasciences.in]
- 13. â©731⪠Loss on Drying [doi.usp.org]
- 14. uspbpep.com [uspbpep.com]
- 15. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]
- 16. Loss on Drying | USP-NF [uspnf.com]
- 17. scribd.com [scribd.com]
- 18. Appendix IX D. Determination of Loss on Drying [drugfuture.com]
- 19. crs.edqm.eu [crs.edqm.eu]
- 20. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sciencemadness.org [sciencemadness.org]
- 23. INTERCHIM: HPLC Ion Pair Reagents [interchim.com]
- 24. welch-us.com [welch-us.com]
- 25. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 26. tcichemicals.com [tcichemicals.com]
- 27. researchgate.net [researchgate.net]
- 28. utpedia.utp.edu.my [utpedia.utp.edu.my]
